molecular formula C16H23BO4 B3163738 Methyl 2-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate CAS No. 885681-94-7

Methyl 2-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

Cat. No. B3163738
CAS RN: 885681-94-7
M. Wt: 290.2 g/mol
InChI Key: KOHHRSVKOQMBHI-UHFFFAOYSA-N
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Description

“Methyl 2-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate” is a chemical compound. It appears as a colorless to yellow liquid or semi-solid or solid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. The structures were solved by direct methods using SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data using SHELXL-2018/3 .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various methods. For instance, the structures were solved by direct methods using SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data using SHELXL-2018/3 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the Boltzmann distribution and relative Gibbs free energy of the title compounds are listed in Table 3 .

Scientific Research Applications

Chemical Synthesis and Applications

Organic synthesis often involves complex molecules like Methyl 2-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate, serving as intermediates or key components in the development of pharmaceuticals, materials science, and chemical biology. The compound's structure suggests its potential utility in cross-coupling reactions, a cornerstone of modern synthetic chemistry, particularly in the synthesis of biologically active molecules.

Fluorescent Chemosensors

Compounds with intricate structures, similar to the one , are explored for their roles in developing fluorescent chemosensors. These chemosensors can detect various analytes, including metal ions and organic molecules, showcasing the importance of such compounds in analytical chemistry and environmental monitoring (Roy, 2021).

Advanced Oxidation Processes

In environmental sciences, derivatives of complex organic molecules are studied for their degradation pathways using advanced oxidation processes. This research is crucial for understanding the environmental impact and degradation behavior of pharmaceuticals and industrial chemicals, highlighting the relevance of studying such compounds (Qutob et al., 2022).

Green Chemistry and Solvent Replacement

The principles of green chemistry drive the search for safer, more sustainable chemical processes and materials. This compound, and similar molecules, may find applications in developing new synthetic methodologies or as components in environmentally friendly material systems. Research into bio-based solvents and their applications in extracting natural products presents an area where such compounds could be highly relevant (Rapinel et al., 2020).

Safety and Hazards

The safety and hazards of similar compounds have been reported. For example, the compound is labeled with the signal word “Warning” and hazard statements H302-H315-H319-H335. Precautionary statements include P261-P305+P351+P338 .

Future Directions

The future directions for the study of similar compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, the development of new applications and improvements in existing methods could also be potential future directions .

properties

IUPAC Name

methyl 2-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO4/c1-11-9-12(10-14(18)19-6)7-8-13(11)17-20-15(2,3)16(4,5)21-17/h7-9H,10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHHRSVKOQMBHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001140336
Record name Methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001140336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885681-94-7
Record name Methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885681-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001140336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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